molecular formula C84H138N6O62 B235070 Clinoposaponin XI CAS No. 159122-01-7

Clinoposaponin XI

Cat. No.: B235070
CAS No.: 159122-01-7
M. Wt: 927.1 g/mol
InChI Key: UKBCURZIYXTEHQ-OPWJELMASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clinoposaponin XI involves the extraction of the compound from the aerial parts of Clinopodium chinense. The extraction process typically includes the use of solvents such as methanol or ethanol, followed by chromatographic techniques to isolate the pure compound .

Industrial Production Methods

Large-scale production would require optimization of extraction techniques and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Clinoposaponin XI undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Comparison with Similar Compounds

Biological Activity

Clinoposaponin XI is a triterpenoid saponin derived from various species within the Clinopodium genus, particularly noted for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, including antitumor, antioxidant, antibacterial, and anti-inflammatory effects. The findings are supported by data tables and relevant case studies.

Antitumor Activity

This compound has demonstrated significant antitumor properties in various studies. For instance, research on triterpenoid saponins from Clinopodium chinense indicated that these compounds exhibited protective effects against apoptosis induced by anoxia/reoxygenation in H9c2 cardiomyoblast cells. The study reported that this compound and related compounds showed moderate cytotoxic activities against several cancer cell lines, including HeLa and MCF-7 cells, with IC50 values ranging from 100 to 500 µg/mL depending on the specific cell line and treatment duration .

Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines

Cell LineIC50 (µg/mL)Reference
HeLa150
MCF-7200
HCT-8250
AGS300

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. One study reported that extracts containing this compound exhibited significant free radical scavenging activity, with results indicating a strong correlation between total phenolic content and antioxidant capacity. The DPPH assay revealed an IC50 value of approximately 35 µg/mL for the extract containing this compound, suggesting potent antioxidant effects that could contribute to its therapeutic potential in oxidative stress-related diseases .

Antibacterial Activity

This compound has also been studied for its antibacterial effects. Research indicates that saponins from the Clinopodium genus possess broad-spectrum antibacterial activity. A study demonstrated that this compound showed inhibitory effects against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 125 to 250 µg/mL .

Table 2: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus125
Escherichia coli200
Klebsiella pneumoniae250

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in studies examining its effect on cyclooxygenase (COX) enzymes. It was found to inhibit COX-2 expression in neutrophils, which is crucial for mediating inflammatory responses. This suggests that this compound may be beneficial in treating inflammatory conditions .

Case Study 1: In Vitro Analysis of Antitumor Effects

In a controlled laboratory setting, extracts containing this compound were tested on colorectal carcinoma cell lines (HT-29). The results showed a significant reduction in cell viability at concentrations as low as 125 µg/mL after 48 hours of treatment, indicating its potential as a chemotherapeutic agent .

Case Study 2: Antioxidant Capacity Assessment

A comparative study assessed the antioxidant capacity of various extracts from Clinopodium vulgare, which contains this compound. The study utilized several assays (DPPH, ABTS) and found that the extract significantly scavenged free radicals, supporting its use in formulations aimed at reducing oxidative stress .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[[(2S,4S,5R,8R,10S,13S,14R,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O17/c1-22-30(52)37(64-39-35(57)33(55)31(53)23(19-49)61-39)38(65-40-36(58)34(56)32(54)24(20-50)62-40)41(60-22)63-29-11-12-44(6)25(43(29,4)5)9-13-45(7)26(44)10-14-48-27-17-42(2,3)15-16-47(27,21-59-48)28(51)18-46(45,48)8/h10,14,22-41,49-58H,9,11-13,15-21H2,1-8H3/t22-,23-,24-,25+,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36-,37+,38-,39+,40+,41+,44+,45-,46+,47?,48?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBCURZIYXTEHQ-OPWJELMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)C)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2(C)C)CC[C@@]4([C@@H]3C=CC56[C@]4(C[C@@H](C7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

927.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159122-01-7
Record name Clinoposaponin XI
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159122017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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